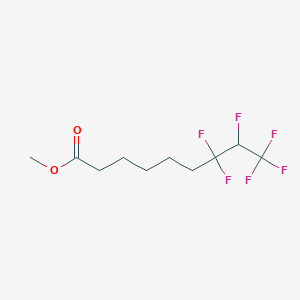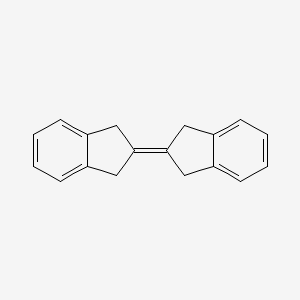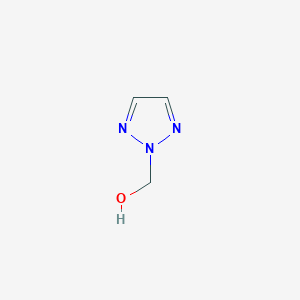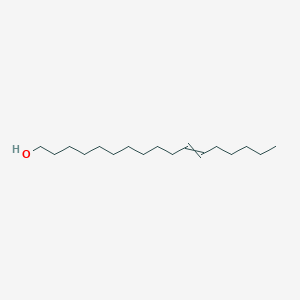![molecular formula C15H18N2O5S B14451884 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine CAS No. 77481-09-5](/img/structure/B14451884.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-D-serine is a compound that combines the fluorescent dansyl group with the amino acid D-serine. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence under ultraviolet light. D-serine is an enantiomer of the amino acid serine and plays a significant role in neurotransmission. The combination of these two components makes Dansyl-D-serine a valuable tool in biochemical and analytical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-serine typically involves the reaction of D-serine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The reaction proceeds as follows:
- Dissolve D-serine in a suitable solvent, such as water or methanol.
- Add sodium carbonate to the solution to create an alkaline environment.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period, usually around 1 hour.
- Purify the product using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Industrial Production Methods
While the synthesis of Dansyl-D-serine is primarily conducted on a laboratory scale, industrial production would follow similar principles but on a larger scale. The process would involve automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dansyl-D-serine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amino acid component can undergo oxidation or reduction, altering its chemical properties.
Hydrolysis: The compound can be hydrolyzed to separate the dansyl group from D-serine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles can be used to substitute the dansyl group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Dansyl-D-serine.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dansyl group.
Oxidation and Reduction: Oxidized or reduced forms of D-serine.
Hydrolysis: Free dansyl group and D-serine.
Scientific Research Applications
Dansyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.
Biology: Employed in the study of neurotransmission and receptor binding due to the presence of D-serine.
Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain conditions.
Industry: Utilized in the development of fluorescent sensors and analytical techniques.
Mechanism of Action
Dansyl-D-serine exerts its effects through the following mechanisms:
Fluorescence: The dansyl group emits strong fluorescence under ultraviolet light, making it useful for detection and imaging.
Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity.
Molecular Targets and Pathways: The compound interacts with NMDA receptors and other proteins involved in neurotransmission, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-serine: Similar to Dansyl-D-serine but with the L-enantiomer of serine.
Dansyl-glycine: Combines the dansyl group with glycine, another amino acid.
Dansyl-alanine: Combines the dansyl group with alanine.
Uniqueness
Dansyl-D-serine is unique due to its combination of the fluorescent dansyl group and the biologically active D-serine. This combination allows it to serve as both a fluorescent probe and a modulator of neurotransmission, making it a versatile tool in research.
Properties
CAS No. |
77481-09-5 |
|---|---|
Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
MGWCYXPXWCPETA-GFCCVEGCSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


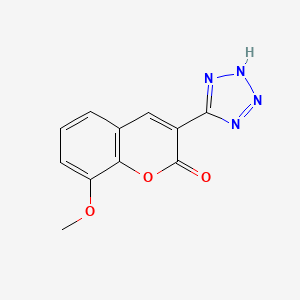
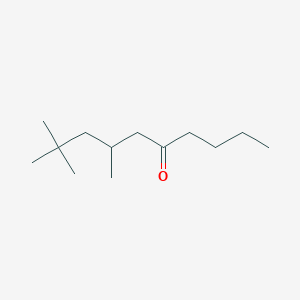
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
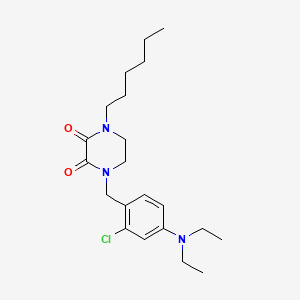
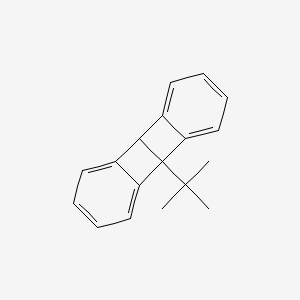
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
